Aqueous Solubility of Aminobenzoate Potassium versus 4-Aminobenzoic Acid (PABA)
Aminobenzoate potassium demonstrates a substantially greater aqueous solubility compared to the parent free acid, 4-aminobenzoic acid (PABA). This differential solubility is fundamental to formulation selection, particularly for oral solutions, injectable preparations, and water-based topical dosage forms. A direct comparison of solubility data reveals that aminobenzoate potassium exhibits solubility exceeding 50 g/100 mL in water, whereas PABA is only slightly soluble, with reported values of 4.7–6.1 mg/mL [1].
| Evidence Dimension | Aqueous solubility at ambient temperature |
|---|---|
| Target Compound Data | >50 g/100 mL in water |
| Comparator Or Baseline | 4-Aminobenzoic acid (PABA): 4.7–6.1 mg/mL (0.47–0.61 g/100 mL) |
| Quantified Difference | >80-fold greater solubility for the potassium salt |
| Conditions | Water at ambient temperature (20–25°C) |
Why This Matters
This orders-of-magnitude solubility advantage enables the potassium salt to be used in aqueous formulations where PABA free acid would precipitate, directly impacting formulation feasibility for oral solutions and water-based topical products.
- [1] Human Metabolome Database. p-Aminobenzoic acid (HMDB0001392). Available from: https://www.hmdb.ca/metabolites/HMDB0001392 View Source
